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molecular formula C14H10ClF3N4O B8456068 6-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one

6-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8456068
M. Wt: 342.70 g/mol
InChI Key: ZCZHUIZYRUWDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235562B2

Procedure details

To a solution of 2,4-Dichloro-5-trifluoromethyl-pyrimidine (963 mg, 4.43 mmol) in 30 mL of 50/50 mixture of t-BuOH/DCE was added a solution of ZnCl2 (1M in THF;4.43 mL). After one hour 6-Amino-3,4-dihydro-1H-quinolin-2-one (480 mg;2.95 mmol) was added followed by the dropwise addition of triethylamine (0.617 ml, 4.43 mmol) in 2 mL t-BUOH/DCE. Following removal of the solvent under reduced pressure, the crude reaction was triturated from methanol and the product filtered off as a yellow solid 723 mg (72% yield). 1H NMR (DMSO-d6, 400 MHz) δ 2.39 (t, J=12 Hz; 2H), 2.80 (t, J=8 Hz; 2H), 6.78 (d, J=8 Hz; 1H), 7.35 (d, J=8 Hz; 1H), 7.40 (br s, 1H), 8.70 (s, 1H), 10.02 (s, 1H), 10.48 (s, 1H). HPLC ret. time: 6.074 (96% purity), LRMS (M+) 343.2/345.2.
Quantity
963 mg
Type
reactant
Reaction Step One
Name
t-BuOH DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50/50
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Quantity
0.617 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
4.43 mL
Type
catalyst
Reaction Step Four
Name
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.CC(O)(C)C.ClCCCl.[NH2:22][C:23]1[CH:24]=[C:25]2[C:30](=[CH:31][CH:32]=1)[NH:29][C:28](=[O:33])[CH2:27][CH2:26]2.C(N(CC)CC)C>[Cl-].[Cl-].[Zn+2].ClCCCl>[Cl:8][C:6]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=[C:2]([NH:22][C:23]2[CH:24]=[C:25]3[C:30](=[CH:31][CH:32]=2)[NH:29][C:28](=[O:33])[CH2:27][CH2:26]3)[N:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
963 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Name
t-BuOH DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)O.ClCCCl
Name
50/50
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
NC=1C=C2CCC(NC2=CC1)=O
Step Three
Name
Quantity
0.617 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
4.43 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction
CUSTOM
Type
CUSTOM
Details
was triturated from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1C(F)(F)F)NC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 723 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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